![molecular formula C13H21IO3 B13483560 Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[211]hexane family, known for their strained ring systems which make them interesting subjects in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the radical asymmetric intramolecular cyclopropanation of aldehydes. This method uses a Cu(I)/secondary amine cooperative catalyst to construct the bicyclo[3.1.0]hexane skeleton with high efficiency and enantioselectivity . Another approach involves photoredox-mediated (3 + 2) annulation between diester-substituted cyclopropenes and aminocyclopropanes under mild conditions .
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable photochemical reactions. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable method . This approach allows for the efficient and modular synthesis of bicyclo[2.1.1]hexane derivatives, which can be further functionalized for various applications.
化学反応の分析
Types of Reactions
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Photocatalysts: For photoredox reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
科学的研究の応用
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The strained ring system can undergo strain-release transformations, making it reactive towards different biological and chemical pathways. The iodomethyl group can participate in substitution reactions, altering the compound’s activity and interactions .
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[2.1.1]hexane Derivatives: Other derivatives with different substituents on the bicyclic framework.
特性
分子式 |
C13H21IO3 |
|---|---|
分子量 |
352.21 g/mol |
IUPAC名 |
ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C13H21IO3/c1-3-5-6-10-13(11(15)16-4-2)7-12(8-13,9-14)17-10/h10H,3-9H2,1-2H3 |
InChIキー |
CYRAREJUSVUEMP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C2(CC(C2)(O1)CI)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
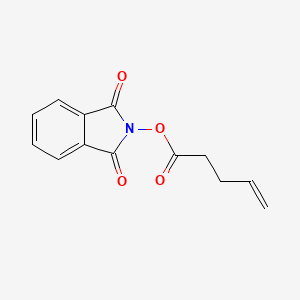
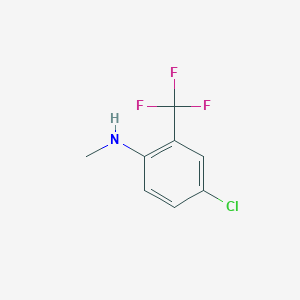

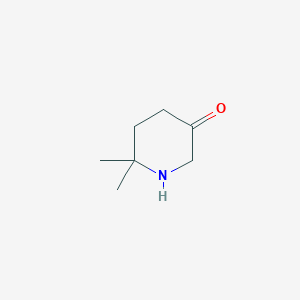
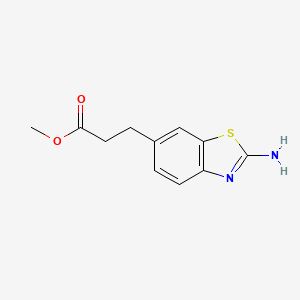
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
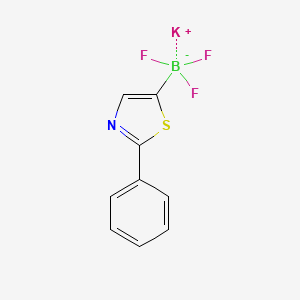
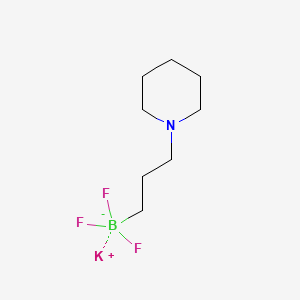

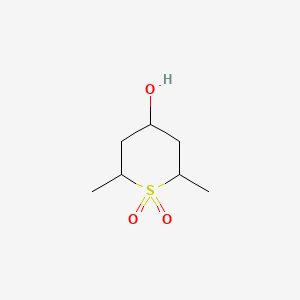
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)

